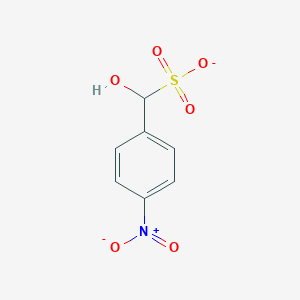![molecular formula C30H20N4O8 B273809 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B273809.png)
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone, also known as DNTTQ, is a chemical compound that has been the subject of extensive scientific research. It is a tetracyclic quinone derivative that has shown promising results in various fields, including material science and biomedical research.
Wirkmechanismus
The mechanism of action of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone can induce apoptosis in cancer cells, making it a promising anti-cancer agent. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is its versatility, as it can be used as a building block for the synthesis of various functional materials. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is its low solubility in certain solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of new applications for 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone in material science and biomedical research. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone.
Synthesemethoden
The synthesis of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is a complex process that involves several steps. The most common method involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the intermediate product, which is then reacted with cyclohexanone to produce the final product. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been extensively studied for its potential applications in material science and biomedical research. In material science, 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been used as a building block for the synthesis of functional materials, including organic semiconductors and electrochromic materials. In biomedical research, 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells.
Eigenschaften
Produktname |
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone |
|---|---|
Molekularformel |
C30H20N4O8 |
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
4,10-bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C30H20N4O8/c35-26-22-21-12-13-30(16-6-2-1-3-7-16,24(22)28(37)31(26)17-8-4-10-19(14-17)33(39)40)25-23(21)27(36)32(29(25)38)18-9-5-11-20(15-18)34(41)42/h1-15,21-25H |
InChI-Schlüssel |
GISVWMJHDHRWMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C23C=CC(C4C2C(=O)N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-])C6C3C(=O)N(C6=O)C7=CC(=CC=C7)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C23C=CC(C4C2C(=O)N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-])C6C3C(=O)N(C6=O)C7=CC(=CC=C7)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)

![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)

![5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)

